molecular formula C16H15N3O4S B2779749 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309552-70-1

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No. B2779749
CAS RN: 2309552-70-1
M. Wt: 345.37
InChI Key: KHQUUZOXJQUXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one, also known as BTD-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has highlighted the synthesis and biological evaluation of benzothiazoles as potent antimicrobial agents. A series of hydrazide derivatives showed promising in vitro activity against bacteria such as Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans, although specific activities varied across compounds (Al‐Talib et al., 2016). Another study focused on benzothiazole derivatives coupled with oxadiazole moieties, which were synthesized and evaluated for their antimicrobial potential, demonstrating significant inhibitory effects against various microbial strains (Kaplancıklı et al., 2004).

Anticancer Activities

Compounds containing the piperazinyl benzothiazole/benzoxazole scaffold coupled with oxadiazole pharmacophores have been investigated for their cytotoxicity against several human cancer cell lines. Among them, specific derivatives displayed maximum cytotoxic activity, indicating potential as anticancer agents (Murty et al., 2013).

Anti-inflammatory Activities

Research on piperazinomethyl benzoxazolinones has revealed compounds with significant analgesic and anti-inflammatory properties, showing higher activity than traditional NSAIDs and demonstrating an ability to inhibit prostaglandin E2, a key mediator in inflammation and pain (Palaska et al., 1995).

Enzyme Inhibition Activities

Benzothiazole-based piperazine-dithiocarbamate derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, a target for Alzheimer's disease treatment. Some derivatives exhibited significant inhibitory effects, with specific substituents enhancing activity (Mohsen et al., 2014).

Antidiabetic Activities

Piperazine derivatives have also been identified as potential antidiabetic compounds, with studies showing an important increase in insulin secretion, indicating their utility in managing type II diabetes (Le Bihan et al., 1999).

properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-14(8-11-1-2-12-13(7-11)23-10-22-12)18-4-5-19(15(21)9-18)16-17-3-6-24-16/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQUUZOXJQUXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.